Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C24H41NO9. It is known for its unique structure, which includes a decyl group attached to a glucopyranoside backbone that is acetylated at multiple positions. This compound is used in various scientific research applications due to its surfactant properties and its ability to interact with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the decyl group. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group to form triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. This intermediate is then treated with decan-1-ol and aqueous iodine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.
Reduction: This can be used to alter the acetyl groups or the decyl chain.
Substitution: This reaction can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in various scientific research fields:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in glycan screening and glycoprotein research to study carbohydrate-protein interactions.
Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties
Mechanism of Action
The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a chloride group instead of a decyl group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Differing in the number and position of acetyl groups.
Uniqueness
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its decyl group, which enhances its surfactant properties and its ability to interact with lipid bilayers. This makes it particularly useful in applications requiring membrane integration and interaction with biological molecules .
Properties
Molecular Formula |
C24H41NO9 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26) |
InChI Key |
RVOHFQLIULTWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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